PF-06726304 is characterized as a highly selective small-molecule inhibitor that targets the catalytic activity of the Enhancer of Zeste Homolog 2 (EZH2) protein, which is the enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2) [1].
| Property | Detail |
|---|---|
| Molecular Weight | 446.33 g/mol [2] |
| Chemical Formula | C₂₂H₂₁Cl₂N₃O₃ [2] |
| Primary Target | EZH2 (wild-type) [2] |
| Mechanism | Competitive inhibition of the EZH2 methyltransferase activity [1] |
The core function of EZH2 within the PRC2 complex is to catalyze the addition of methyl groups to histone H3 at lysine 27 (H3K27) [3] [4]. This methylation, particularly the trimethylated form (H3K27me3), is an epigenetic mark associated with gene silencing. By inhibiting EZH2, this compound prevents the deposition of this repressive mark, leading to the de-repression of target genes, including tumor suppressor genes [3].
The following table summarizes the key quantitative data that establishes the potency of this compound.
| Parameter | Value | Context / Assay |
|---|---|---|
| Ki (EZH2 wild-type) | 0.7 nM | Cell-free biochemical assay [2] |
| Ki (EZH2 Y641N) | 3 nM | Cell-free biochemical assay (common gain-of-function mutant) [2] |
| IC50 (H3K27me3 reduction) | 15 nM | Cellular assay in Karpas-422 cells (DLBCL line) [2] |
This data demonstrates that this compound is a highly potent inhibitor of both wild-type and a frequently mutated form of EZH2, and it effectively reduces the levels of the H3K27me3 mark in cells at low nanomolar concentrations [2].
This compound was evaluated in diffuse large B-cell lymphoma (DLBCL) models, which often harbor EZH2 mutations.
The detailed methodology for measuring cellular H3K27me3 levels is outlined below.
Experimental workflow for quantifying H3K27me3 levels in cells after inhibitor treatment [2].
This compound showed promising activity in animal models of cancer [2].
This compound is one of many investigational compounds targeting EZH2 [1]. It's important to distinguish it from other inhibitors:
A significant challenge in the field is that certain cancers are resistant to enzymatic inhibitors like this compound due to EZH2's non-catalytic, transcriptional functions [5]. This has spurred the development of new strategies, such as EZH2 degraders (e.g., PROTACs), which physically remove the EZH2 protein from the cell, potentially overcoming some resistance mechanisms [1] [5].
To understand how PF-06726304 works, it's helpful to know its target and mechanism.
The following diagram illustrates the mechanism of action of this compound and its functional consequences.
This compound has demonstrated robust activity in both cellular and animal models of cancer.
Research shows that this compound is effective at blocking EZH2 function and cancer cell growth.
The tables below detail common experimental protocols used to evaluate this compound's activity.
Table: In Vitro Cell Proliferation & H3K27me3 Reduction Assay (Karpas-422 Cells) [6]
| Step | Description |
|---|---|
| 1. Cell Plating | Plate Karpas-422 cells in 96-well plates at a density of 2,500 cells/well in 100 µL of medium. |
| 2. Compound Addition | After 2-3 hours, add serially diluted this compound in medium (0.5% DMSO final). |
| 3. Incubation | Incubate cells with compound for 72 hours at 37°C and 5% CO₂. |
| 4. Analysis (Proliferation) | For cell growth, measure viability using a reagent like Alamar Blue after 96 hours. |
| 5. Analysis (H3K27me3) | For biochemical analysis, lyse cells and measure H3K27me3 levels via ELISA. |
Table: In Vivo Efficacy Study (Karpas-422 Xenograft Model) [6] [7]
| Component | Detail |
|---|---|
| Animal Model | Female SCID beige mice (6-8 weeks old) with subcutaneous Karpas-422 tumors. |
| Dosing | 200 and 300 mg/kg, administered orally (BID - twice a day). |
| Duration | 20 days. |
| Endpoint Measurements | Tumor volume measurement and intratumoral H3K27me3 level analysis. |
This compound is one of many investigational compounds targeting EZH2.
The table below consolidates the available solubility information for your reference.
| Compound Form | Solubility in DMSO | Molecular Weight | Source |
|---|---|---|---|
| PF-06726304 (Free base) | ~10 mg/mL (22.4 mM) [1] | 446.33 g/mol [1] | Selleckchem [1] |
| This compound (Free base) | ≥15 mg/mL (~33.61 mM) [2] | 446.33 g/mol [2] | InvivoChem [2] |
| This compound (Free base) | 20 mg/mL [3] | Information not specified | Sigma-Aldrich [3] |
| This compound Acetate | 100 mM [4] [5] | 506.38 g/mol [4] [5] | Tocris Bioscience [4] [5] |
The variation in reported solubility for the free base highlights the importance of consulting the Certificate of Analysis (CoA) for your specific product batch. The acetate salt form offers significantly higher solubility, which can be advantageous for preparing stock solutions [4] [5].
This compound is a potent, SAM-competitive inhibitor of the EZH2 methyltransferase, with a Ki of 0.7 nM for the wild-type enzyme [1] [2] [4]. It is used in biochemical and cellular assays to study EZH2's role in gene regulation and cancer.
A typical in vitro cell research workflow using this compound can be visualized as follows:
Key methodological details from the literature include:
The table below summarizes the key inhibitory and cellular activity data for PF-06726304.
| Parameter | Description | Value |
|---|---|---|
| Molecular Weight | Base compound | 446.33 g/mol [1] [2] [3] |
| Molecular Weight | Acetate salt | 506.38 g/mol [4] [5] [6] |
| Purity | Typically offered as | >97% [4] [2] [5] |
| Biochemical Potency (Ki) | EZH2 (wild-type) | 0.7 nM [1] [3] [6] |
| Biochemical Potency (Ki) | EZH2 (Y641N mutant) | 3.0 nM [1] [3] [6] |
| Cellular Potency (IC₅₀) | Reduction of H3K27me3 in Karpas-422 cells | 15 nM [1] [2] [3] |
| Cellular Potency (IC₅₀) | Anti-proliferation in Karpas-422 cells | 25 nM [2] [3] [6] |
Here are detailed methodologies for key experiments demonstrating the efficacy of this compound.
This protocol is used to determine the compound's effect on cell growth and histone methylation in Karpas-422 cells (a non-Hodgkin's lymphoma cell line) [1].
This protocol evaluates the antitumor activity of this compound in a mouse model [1] [2] [3].
This compound acts by competitively inhibiting the S-adenosylmethionine (SAM) binding site on EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [4] [5]. EZH2 is frequently overexpressed in cancers and is identified as a key therapeutic target in cancer stem cells (CSCs) across various sarcoma subtypes [7]. The following diagram illustrates the core mechanism and therapeutic impact of EZH2 inhibition.
This compound competes with SAM for the EZH2 binding site, preventing histone methylation and subsequent gene silencing. This mechanism ablates cancer stem cell populations and inhibits tumor growth [7].
For practical use in experiments, here is the solubility data and a common in vivo formulation.
PF-06726304 is recognized in scientific literature as a potent, selective small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1] [2].
The table below summarizes its key biochemical and physicochemical properties:
| Property Category | Details |
|---|---|
| Primary Target & Role | EZH2 (catalytic subunit of PRC2); Histone Methyltransferase inhibitor [3] [4] |
| Mechanism of Action | Competes with the cofactor S-adenosyl-methionine (SAM) to directly bind the SET domain of EZH2, inhibiting its methyltransferase activity and reducing H3K27me3 levels [1]. |
| Reported Potency (Ki) | Wild-Type EZH2: 0.7 nM; EZH2 Y641N Mutant: 3.0 nM [3] [4] |
| Cellular Activity (IC50) | Inhibition of H3K27me3 in Karpas-422 cells: 15 nM; Anti-proliferation in Karpas-422 cells: 25 nM [3] [4] |
| Molecular Formula & Weight | C₂₂H₂₁Cl₂N₃O₃; 446.33 g/mol [3] [4] |
| CAS Number | 1616287-82-1 [3] [4] |
This compound has demonstrated robust activity in both cellular and animal models.
The methodology for assessing cellular H3K27me3 inhibition is outlined below [3]:
Workflow for measuring H3K27me3 inhibition in cells via ELISA.
Key steps include:
EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with transcriptional silencing of genes, including tumor suppressors [2]. Inhibition of EZH2 can therefore reverse this silencing.
Simplified pathway of EZH2 function and this compound inhibition mechanism.
EZH2 is a target of significant interest in oncology. The first EZH2 inhibitor, Tazemetostat, received FDA approval for specific cancers, validating EZH2 as a therapeutic target [5] [1]. This compound is part of this broader class of investigational compounds.
Recent studies highlight EZH2's role in cancer stem cells (CSCs) and therapy resistance. Research in sarcoma models shows EZH2 is enriched in CSCs, and its inhibition can reduce this population and sensitize cells to chemotherapy [6]. This positions EZH2 inhibitors as promising agents for overcoming drug resistance [7].
For laboratory research, consider these practical aspects [3] [4]:
The core biochemical potency of PF-06726304 is demonstrated by its low nanomolar and sub-nanomolar inhibition constants (Ki) against EZH2.
| Parameter | Value | Unit | Context / Assay |
|---|---|---|---|
| Ki (EZH2, wild-type) | 0.7 [1] [2] | nM (nmol/L) | Cell-free biochemical assay |
| Ki (EZH2, Y641N mutant) | 3.0 [1] [2] | nM (nmol/L) | Cell-free biochemical assay |
| IC₅₀ (H3K27me3 in cells) | 15 [1] [2] | nM (nmol/L) | Karpas-422 cell line |
| IC₅₀ (Cell Proliferation) | 25 [1] [2] | nM (nmol/L) | Karpas-422 cell line (72 hr) |
This compound has shown robust antitumor activity in animal models, confirming its on-target effect.
| Parameter | Details |
|---|---|
| Animal Model | Female Scid beige mice with Karpas-422 xenografts (a Diffuse Large B-Cell Lymphoma model) [1] [2]. |
| Dosing & Efficacy | Oral administration (BID) at 200 and 300 mg/kg for 20 days resulted in significant tumor growth inhibition [1] [2]. |
| Pharmacodynamic Effect | Dose-dependent de-repression of EZH2 target genes and reduction of intratumoral H3K27me3 levels, confirming on-target activity [1] [2]. |
The following are key experimental methods used to generate the data for this compound.
This protocol details how the IC₅₀ value for H3K27me3 reduction in Karpas-422 cells was determined [1].
This describes the key in vivo experiment that demonstrated the compound's efficacy [1].
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily silences gene expression by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) [3]. This compound acts as a highly potent, S-adenosylmethionine (SAM)-competitive inhibitor, blocking the methyltransferase activity of EZH2 [4]. This inhibition leads to a global reduction of H3K27me3, which de-represses tumor suppressor genes and other genes that halt cell proliferation, thereby exerting an anti-tumor effect [3] [1].
EZH2 interacts with several key intracellular signaling pathways. The following diagram illustrates these interactions and the logical placement of EZH2 inhibition as a therapeutic strategy.
EZH2 interacts with key cancer pathways; inhibition de-represses silenced genes [3].
A 2021 study screened eight different EZH2 inhibitors for their effects on osteoblast differentiation. It was found that This compound, along with others like GSK126 and EPZ-6438, effectively reduced cellular H3K27me3 levels and accelerated bone cell differentiation at concentrations below cytotoxic levels (1-10 μM) [5]. This suggests that the utility of this compound may extend beyond oncology, warranting further investigation in other disease contexts.
The table below summarizes the key technical data for PF-06726304:
| Parameter | Value / Description |
|---|---|
| Primary Target | Enhancer of Zeste Homolog 2 (EZH2), wild-type and mutant (e.g., Y641N) [1] |
| Mechanism | Highly potent, SAM-competitive inhibitor of EZH2 lysine methyltransferase activity [2] [3] |
| Biochemical Potency (IC₅₀/Kᵢ) | • EZH2 (wild-type): IC₅₀ = 0.7 nM (Ki = 0.7 nM) [3] [1] • EZH2 (Y641N): Ki = 3 nM [1] | | Cellular Potency (IC₅₀) | • Reduction of H3K27me3: IC₅₀ = 15 nM in Karpas-422 cells (non-Hodgkin's lymphoma) [1] | | Antiproliferative Activity | Inhibits proliferation of Karpas-422 cells in vitro [2] [1] | | In Vivo Efficacy | Halts tumor growth and reduces intratumoral H3K27me3 levels in a Karpas-422 xenograft mouse model [2] [1] | | Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol [3] | | Molecular Weight | 506.38 g/mol (acetate salt) [3] |
This compound has been utilized in various research contexts to probe EZH2 function, demonstrating its value as a research tool.
The following is a detailed methodology for measuring the cellular IC₅₀ of this compound for H3K27me3 reduction, based on experiments in the Karpas-422 cell line [1].
1. Cell Seeding and Compound Treatment
2. Cell Lysis and Lysate Preparation
3. H3K27me3 Detection by ELISA
The diagram below outlines the core mechanism of action of this compound and its downstream cellular consequences.
This diagram illustrates how this compound binds to and inhibits EZH2, leading to a loss of the repressive H3K27me3 chromatin mark. This epigenetic change can both reverse the silencing of tumor suppressor genes and activate new gene expression programs, resulting in various observed biological outcomes.
The table below summarizes the key inhibitory data for PF-06726304 against EZH2 and its cellular effects.
| Parameter | Target/Process | Value | Context / Notes |
|---|---|---|---|
| Ki (Biochemical) | EZH2 (Wild-Type) | 0.7 nM [1] [2] [3] | Cell-free assay; measures binding affinity |
| Ki (Biochemical) | EZH2 (Y641N Mutant) | 3.0 nM [1] [2] [3] | Cell-free assay |
| IC50 (Cellular) | H3K27me3 Reduction | 15 nM [1] [3] | Karpas-422 cell line (harbors EZH2 Y641N) [1] |
| IC50 (Cellular) | Cell Proliferation | 25 nM [1] [2] | Karpas-422 cell line [1] |
Here are the methodologies for key experiments used to characterize this compound, as detailed in the search results.
This protocol measures the anti-proliferative effect of this compound.
This protocol evaluates the antitumor efficacy of this compound in an animal model.
This compound is a SAM-competitive inhibitor that binds the methyl donor site of EZH2 [4]. The Y641 residue is located within the catalytic SET domain of EZH2 [5].
The diagram below illustrates the collaborative mechanism between wild-type and Y641N mutant EZH2, and how this compound disrupts this process.
EZH2 wild-type efficiently initiates methylation, and the Y641N mutant efficiently adds subsequent methyl groups. This compound inhibits both enzymes [6] [5].
Prolonged exposure to EZH2 inhibitors like this compound can lead to acquired resistance through secondary mutations.
Secondary mutations Y111L and Y661D can make EZH2 refractory to inhibition, allowing tumors to maintain high H3K27me3 levels [4].
This compound is a potent, selective, and SAM-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2) [1] [2]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3) [3]. This histone mark leads to condensed chromatin and transcriptional repression of target genes, including tumor suppressors [3].
The table below summarizes its key biochemical and cellular activities:
| Parameter | Value | Description |
|---|---|---|
| EZH2 (Wild-Type) Ki | 0.7 nM [4] [5] | Binding affinity for wild-type EZH2. |
| EZH2 (Y641N) Ki | 3.0 nM [4] [5] | Binding affinity for a common gain-of-function mutant EZH2. |
| Cellular H3K27me3 IC₅₀ | 15 nM [4] [5] | Concentration that reduces H3K27me3 levels by 50% in Karpas-422 cells. |
| Karpas-422 Proliferation IC₅₀ | 23 - 25 nM [4] [5] | Concentration that inhibits cell proliferation by 50%. |
The Karpas-422 cell line is a model derived from a germinal center B-cell-like Diffuse Large B-Cell Lymphoma (DLBCL) [6] [7]. It is highly relevant for studying EZH2 inhibitors because its proliferation is dependent on EZH2 activity, making it a sensitive model for evaluating the anti-tumor effects of this compound [4] [5].
Here are detailed methodologies for key experiments using this compound in Karpas-422 cells.
This protocol details how to quantify the reduction of the H3K27me3 biomarker, demonstrating the compound's on-target engagement within cells [4].
This protocol measures the anti-proliferative effect of this compound on Karpas-422 cells over time [4] [5].
The following diagram illustrates the logical workflow that connects this compound treatment to its ultimate anti-proliferation effect in Karpas-422 cells.
This compound is a novel, potent, and selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1] [2] [3]. It is characterized by its high potency and robust anti-tumor activity.
The table below summarizes its key biological activities:
| Property | Value | Experimental Context |
|---|---|---|
| Molecular Weight | 446.33 g/mol [4] [5] [3] | - |
| EZH2 (Wild-Type) Ki | 0.7 nM [1] [4] [5] | Cell-free biochemical assay |
| EZH2 (Y641N Mutant) Ki | 3.0 nM [1] [4] [5] | Cell-free biochemical assay |
| Cellular H3K27me3 IC50 | 15 nM [1] [5] [6] | Karpas-422 cell line |
| Cellular Proliferation IC50 | 25 nM [1] [4] [5] | Karpas-422 cell line (wild-type EZH2) |
The following methodology is adapted from supplier citations and original literature for quantifying H3K27me3 reduction in cells [3].
The core of your query relates to the in vivo xenograft model. The standardized protocol below is synthesized from consistent data across multiple supplier websites [1] [4] [5].
The following diagram illustrates the logical workflow of the in vivo efficacy experiment, from model establishment to data analysis.
EZH2 functions as the catalytic engine of the PRC2 complex, primarily responsible for adding methyl groups to histone H3 at lysine 27 (H3K27me3). This mark leads to chromatin condensation and transcriptional repression of target genes, including critical tumor suppressors [2]. This compound acts as a potent molecular wrench in this system.
The diagram below illustrates this mechanism of action and its functional consequences.
1. Compound Profile PF-06726304 is a potent, selective, and SAM-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1] [2]. By inhibiting EZH2, it prevents the methylation of Histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with gene silencing. This leads to the reactivation of silenced genes, including tumor suppressors, and results in robust anti-tumor activity in preclinical models [3] [4] [5].
2. Key In Vivo Dosing and Efficacy Data The primary in vivo data for this compound is derived from a subcutaneous xenograft model using the Karpas-422 cell line (a diffuse large B-cell lymphoma model harboring wild-type EZH2) [3] [6] [4].
Table 1: Summary of In Vivo Dosing and Efficacy
| Parameter | Details |
|---|---|
| Animal Model | Female Scid beige mice (6-8 weeks old) with Karpas-422 xenografts [3] [4] [5]. |
| Dosage | 200 mg/kg and 300 mg/kg [3] [6] [4]. |
| Dosing Frequency | Twice daily (BID) [3] [4]. |
| Route of Administration | Oral [5]. |
| Treatment Duration | 20 days [3] [4]. |
| Key Outcomes | Suppression of tumor growth; robust modulation of downstream biomarkers (reduction of intratumoral H3K27me3 levels); dose-dependent de-repression of EZH2 target genes [3] [4] [7]. |
3. In Vitro Potency and Pharmacodynamic Data To provide context for the in vivo dosing, the table below summarizes the compound's potent on-target activity in biochemical and cellular assays.
Table 2: In Vitro Potency of this compound
| Assay Type | Target/Effect | Value |
|---|---|---|
| Biochemical (Cell-free) | EZH2 (Wild-Type) Ki | 0.7 nM [3] [6] [5] |
| Biochemical (Cell-free) | EZH2 (Y641N Mutant) Ki | 3.0 nM [3] [6] [5] |
| Cellular | H3K27me3 Inhibition (IC₅₀ in Karpas-422) | 15 nM [3] [4] |
| Cellular | Anti-proliferation (IC₅₀ in Karpas-422) | 25 nM [3] [4] |
4. Experimental Protocol for In Vivo Efficacy Studies
5. Critical Research Considerations
The following diagram illustrates the core mechanism of action of this compound and the logical flow of its experimental application in the Karpas-422 xenograft model.
EZH2 inhibition has broad relevance in cancer research beyond lymphoma. The following diagram summarizes key signaling pathways that interact with EZH2, which are relevant for understanding the full therapeutic potential and possible resistance mechanisms of inhibitors like this compound.
PF-06726304 is a potent, selective, and SAM-competitive inhibitor of the histone methyltransferase EZH2. It inhibits the wild-type and Y641N mutant EZH2 with Ki values of 0.7 nM and 3.0 nM, respectively [1] [2]. It demonstrates robust cellular and in vivo activity, notably reducing H3K27me3 levels and inhibiting the proliferation of EZH2-dependent cell lines [1].
The table below summarizes its key biochemical and cellular activities:
| Activity Type | Target/Model | Value | Unit | Description |
|---|---|---|---|---|
| Biochemical Inhibition (Ki) | EZH2 (wild-type) | 0.7 | nM (Ki) | Cell-free assay [1] [2] |
| EZH2 (Y641N mutant) | 3.0 | nM (Ki) | Cell-free assay [1] [2] | |
| Cellular Inhibition (IC₅₀) | H3K27me3 in Karpas-422 | 15 | nM | Histone methylation mark reduction [1] |
| Proliferation of Karpas-422 | 25 | nM | Cell growth inhibition after 72h [1] |
For stock solution preparation, the following solubility data is critical:
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ 10 - 15 mg/mL (≥ 22.4 - 33.6 mM) [1] [2] | Hygroscopic DMSO can significantly reduce solubility; use fresh, dry DMSO. |
| Ethanol | 22 mg/mL (49.3 mM) [1] | Viable alternative to DMSO. |
| Water | Insoluble [1] | Not suitable for direct dissolution. |
A. Preparing Stock Solutions in DMSO This is the standard method for creating a concentrated stock for in vitro experiments.
B. Preparing Formulations for Animal Studies For in vivo administration, the DMSO stock must be further diluted into a biocompatible solvent system. The following formulations have been used successfully in mouse xenograft models [1] [2] [3].
| Formulation | Composition (add solvents sequentially) | Final Conc. | Appearance |
|---|---|---|---|
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2] [3] | ≥ 1 mg/mL | Clear solution |
| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) [2] [3] | ≥ 1 mg/mL | Clear solution |
| Formulation 3 | 10% DMSO + 90% Corn Oil [2] [3] | ≥ 1 mg/mL | Clear solution |
Example of Formulation 1 Preparation: To prepare 1 mL of a 1 mg/mL working solution:
A. In Vitro Protocol: Inhibition of H3K27me3 in Karpas-422 Cells [1] This protocol measures the compound's ability to reduce the levels of the H3K27me3 histone mark in cells.
B. In Vivo Protocol: Efficacy in a Karpas-422 Xenograft Model [1] This protocol describes the administration of this compound to evaluate its antitumor efficacy.
C. Specialized Protocol: Lipid Accumulation in Zebrafish Embryos [4] this compound acetate has been used to study Ezh2's role in lipid metabolism in a zebrafish model.
This compound exerts its effects by directly competing with S-adenosylmethionine (SAM) to inhibit the methyltransferase activity of EZH2, the catalytic core of the Polycomb Repressive Complex 2 (PRC2) [3] [5]. This inhibition leads to a global reduction of the H3K27me3 repressive mark, thereby de-repressing genes that are critical for cell fate and differentiation [1] [6] [7].
EZH2 and the H3K27me3 mark are involved in several key signaling pathways relevant to cancer and cell differentiation. The diagram below illustrates how this compound (iEzh2) intervenes in this network.
The core quantitative data for PF-06726304, including its biochemical potency and cellular activity, is summarized in the following table.
| Parameter | Value | Description / Cell Line |
|---|---|---|
| Ki (EZH2 WT) | 0.7 nM | Binding affinity for wild-type EZH2 enzyme [1] [2] [3]. |
| Ki (EZH2 Y641N) | 3.0 nM | Binding affinity for Y641N mutant EZH2 enzyme [1] [2] [3]. |
| IC50 (H3K27me3) | 15 nM | Inhibition of histone H3 lysine 27 trimethylation in Karpas-422 cells [1] [2]. |
| IC50 (Proliferation) | 25 nM | Anti-proliferative effect in Karpas-422 cells (non-Hodgkin's lymphoma) [1] [2]. |
| Solubility (DMSO) | 10 - 33.61 mg/mL | ~22.4 - 33.61 mM. Use fresh, moisture-absorbing DMSO is not recommended [1] [2] [4]. |
A detailed protocol for assessing the effect of this compound on H3K27me3 levels in cells is available from one study [1] [4].
For reference, the following table outlines the in vivo dosing that has demonstrated efficacy in animal models.
| Parameter | Details |
|---|---|
| Animal Model | Female Scid beige mice with Karpas-422 xenograft tumors [1] [2]. |
| Dosage | 200 and 300 mg/kg [1] [2]. |
| Administration | Oral (BID - twice a day) [1] [2]. |
| Treatment Duration | 20 days [1] [2]. |
| Reported Outcome | Inhibition of tumor growth and reduction of intratumoral H3K27me3 levels [1] [2]. |
This compound targets EZH2, which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This complex is responsible for adding methyl groups to histone H3 at lysine 27 (H3K27me3), an epigenetic mark that leads to gene silencing [5]. In cancer, EZH2 is often overexpressed or mutated, leading to the silencing of tumor suppressor genes [5] [6].
The following diagram illustrates the signaling pathways involving EZH2 that are relevant in cancer, highlighting why it is a promising therapeutic target.
EZH2 (Enhancer of Zeste Homolog 2) serves as the catalytic core of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through histone H3 lysine 27 trimethylation (H3K27me3). This epigenetic mark represents a critical barrier to osteogenic differentiation by suppressing key osteogenic genes and signaling pathways. Research demonstrates that EZH2 inhibition reduces H3K27me3 levels, thereby releasing developmental constraints on osteoblast commitment and maturation. This mechanism positions EZH2 inhibitors like PF-06726304 as promising candidates for developing bone anabolic strategies to address clinical needs in spine fusion, non-union fractures, and dental implant enhancement [1].
The transition from mesenchymal stromal cells to functional osteoblasts involves a carefully orchestrated series of epigenetic events. During normal skeletal development, PRC2-mediated repression maintains precursor cells in an undifferentiated state by silencing pro-osteogenic transcription factors and pathways. Genetic and pharmacological inhibition of EZH2 has been shown to accelerate osteoblast differentiation in vitro and enhance bone formation in vivo, establishing the therapeutic potential of this approach [1]. This compound represents a selective small-molecule inhibitor that specifically targets the EZH2 active site, effectively reducing H3K27me3 levels and promoting osteogenic commitment without significant cytotoxicity at appropriate concentrations.
Table 1: Biochemical and Cellular Characteristics of this compound
| Parameter | Value | Measurement Context |
|---|---|---|
| EZH2 (wild-type) Ki | 0.7 nM | Cell-free biochemical assay [2] |
| EZH2 (Y641N) Ki | 3 nM | Cell-free biochemical assay [2] |
| H3K27me3 IC₅₀ | 15 nM | Cellular assay [2] |
| Effective Osteogenic Concentration | 1-10 µM | MC3T3 pre-osteoblast differentiation [1] |
| Cytotoxic Threshold | >10 µM | MC3T3 metabolic activity and live/dead staining [1] |
Table 2: Comparison of EZH2 Inhibitors in Osteoblast Differentiation Models
| Compound | H3K27me3 Reduction | Osteogenic Potency | Cytotoxicity Profile |
|---|---|---|---|
| This compound | >5-fold (at 10 µM) | Moderate | Low at ≤10 µM [1] |
| GSK126 | >5-fold (at 10 µM) | Moderate | Moderate at 10 µM [1] |
| EPZ-6438 | >5-fold (at 10 µM) | High | Low at ≤10 µM [1] |
| UNC1999 | >5-fold (at 10 µM) | High | High at 10 µM [1] |
| EI1 | ~3-fold (at 10 µM) | Low | Very low at 10 µM [1] |
| GSK503 | >5-fold (at 10 µM) | High | High at 10 µM [1] |
Pre-osteoblastic cell lines (e.g., MC3T3-E1) or primary human mesenchymal stem cells (hMSCs) represent suitable model systems for evaluating osteoblast differentiation. MC3T3 cells should be maintained in α-MEM supplementation with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂. For hMSCs, use specialized growth media such as Lonza OGMTM Osteoblast Growth Medium prepared per manufacturer specifications [3].
This compound stock solution should be prepared in DMSO at a concentration of 10-50 mM and stored at -20°C. For differentiation assays:
The osteogenic differentiation medium should consist of:
The differentiation protocol requires:
Concentration Optimization: While this compound demonstrates high biochemical potency (Ki = 0.7 nM), effective cellular concentrations for osteogenic differentiation typically range from 1-10 µM. This apparent discrepancy reflects cellular permeability and metabolic considerations. Researchers should establish dose-response curves for their specific cell systems, as primary cells may demonstrate different sensitivity compared to established cell lines [1].
Temporal Considerations: The timing of inhibitor application significantly influences differentiation outcomes. For maximal effect, this compound should be present during the early commitment phase of osteoblast differentiation (days 0-7). Later administration (after day 10) may produce diminished effects, as epigenetic patterning becomes established. The compound effectively reduces H3K27me3 levels within 72 hours of treatment, with maximal reduction observed by day 7 [1].
Cell Density Effects: Initial seeding density critically impacts mineralization endpoints. Overly confluent cultures may accelerate differentiation independently of treatment, while sparse cultures might not achieve adequate cell-cell communication required for robust osteogenesis. Optimal densities: 10,000-15,000 cells/cm² for MC3T3 cells; 15,000-20,000 cells/cm² for hMSCs [4].
Inadequate Mineralization: If Alizarin Red S staining remains weak despite H3K27me3 reduction, verify ascorbic acid concentration and freshness (essential for collagen matrix formation) and ensure adequate β-glycerophosphate availability as a phosphate source for hydroxyapatite deposition [4].
High Background Cytotoxicity: If viability assays indicate toxicity at working concentrations (1-10 µM), verify DMSO concentration does not exceed 0.1% v/v, ensure proper solubilization of the compound in culture medium, and confirm serum batch quality as some serum lots contain esterase activity that may affect compound stability [1].
Target Engagement Validation: Always confirm H3K27me3 reduction via Western blot to verify on-target activity. Inconsistent differentiation outcomes despite confirmed H3K27me3 reduction may indicate off-target effects or inadequate osteogenic priming of the cell population [1].
This compound represents a valuable research tool for investigating epigenetic regulation of osteoblast differentiation and developing potential bone anabolic therapies. The compound's well-defined mechanism (selective EZH2 inhibition), established potency profile, and robust effects on osteogenic maturation make it suitable for both basic research and preclinical applications. The protocols outlined herein provide a framework for evaluating EZH2 inhibitors in osteoblast models, with particular utility for screening compound libraries and optimizing lead candidates for bone regenerative applications.
The epigenetic writer protein Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is to deposit repressive methyl groups onto lysine 27 of histone H3 (H3K27), with the trimethylated form (H3K27me3) being a key marker for transcriptionally silent chromatin [1] [2].
PF-06726304 acetate is a small-molecule inhibitor that targets the active site of EZH2. By inhibiting its methyltransferase activity, this compound leads to a global reduction of H3K27me3 levels. This, in turn, de-represses genes critical for cell differentiation, making it a compound of interest in areas such as osteogenic differentiation and cancer research [1] [3].
The diagram below illustrates the molecular pathway and the site of action for this compound.
This protocol outlines the steps for treating cells with this compound and detecting changes in global H3K27me3 levels via Western blotting.
For a whole-cell lysate:
For a histone-enriched fraction:
Table 1: Validated Antibodies for H3K27me3 Detection
| Product Name | Supplier | Catalog # | Species | Recommended Dilution (WB) | Specificity Notes |
|---|---|---|---|---|---|
| Tri-Methyl-Histone H3 (Lys27) (C36B11) Rabbit mAb | Cell Signaling Technology | #9733 | Rabbit | 1:1000 [4] [5] | Does not cross-react with non-methylated, mono-, or di-methylated Lys27 [4]. |
| H3K27me3 Antibody (pAb-069-050) | Diagenode | C15410069 | Rabbit | 1:1000 [6] | Specific for H3K27me3; validated in human, mouse, rat, and more [6]. |
Table 2: Key Reagents and Materials
| Reagent/Material | Specifications / Notes |
|---|---|
| This compound acetate | A known Ezh2 inhibitor [1] [3]. |
| Cell Culture Medium | Appropriate for your cell line (e.g., α-MEM for MC3T3). |
| Protease Inhibitor Cocktail | Essential to prevent histone degradation. |
| SDS-PAGE Gels | 4-20% gradient gels are suitable for resolving ~17 kDa histones. |
| Anti-Total Histone H3 Antibody | Loading control (e.g., Cell Signaling Technology #4499) [5]. |
The experimental workflow from cell treatment to data analysis is summarized below.
This compound is a potent and selective small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1].
The table below summarizes its key biochemical and cellular characteristics:
| Parameter | Value | Description / Assay System |
|---|---|---|
| EZH2 (Wild-type) Ki | 0.7 nM | Cell-free biochemical assay [2] |
| EZH2 (Y641N) Ki | 3 nM | Cell-free biochemical assay [2] |
| Cellular IC50 (H3K27me3) | 15 nM | H3K27me3 reduction in Karpas-422 cells [2] |
| In Vivo Efficacy | Robust antitumor activity | Karpas-422 DLBCL xenograft model in mice [2] |
| In Vivo Doses | 30, 100, 300 mg/kg | Administered orally in mouse efficacy studies [2] |
This protocol assesses the potency of this compound in reducing H3K27me3 levels and inhibiting cancer cell proliferation.
This protocol evaluates the anti-tumor efficacy of this compound in an immunocompromised mouse model.
EZH2 is a critical epigenetic writer enzyme that is overexpressed or mutated in a wide range of cancers. Its function and the rationale for its inhibition with compounds like this compound are outlined in the diagram below.
EZH2 interacts with several key oncogenic signaling pathways, which underscores the potential for combination therapies [3]:
For your experiments, you can prepare PF-06726304 stock solutions as follows:
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 10 mg/mL (22.4 mM) [1] | Recommended for in vitro stock; moisture-absorbing DMSO can reduce solubility, use fresh DMSO [1]. |
| DMSO | Up to 15 mg/mL (33.61 mM) [2] | Alternative high-concentration stock for in vitro use [2]. |
| Ethanol | 22 mg/mL [1] | Can be used as an alternative solvent for stock solutions [1]. |
| Water | Insoluble [1] | Not suitable for direct dissolution [1]. |
For in vivo studies, a homogeneous suspension can be prepared using 0.5% carboxymethyl cellulose (CMC-Na) at a concentration of ≥5 mg/mL [1].
The search results provide a detailed protocol for treating cells with this compound, using the Karpas-422 diffuse large B-cell lymphoma line as a model [1].
For animal studies, the following protocol has been used successfully in a Karpas-422 xenograft model [1] [2].
This compound is a potent, selective, and SAM-competitive inhibitor of the histone methyltransferase EZH2, which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [3] [4]. It inhibits the wild-type EZH2 enzyme with a Ki of 0.7 nM and the Y641N mutant with a Ki of 3.0 nM [1] [2] [4]. EZH2's primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with transcriptional repression of target genes, including tumor suppressors [3].
The diagram below illustrates the mechanism of action of this compound and its role in the EZH2/PRC2 complex.
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a key role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27me3). This mark leads to a condensed, transcriptionally repressive chromatin state and the silencing of target genes, including critical tumor suppressor genes [1] [2]. The overexpression or gain-of-function mutations in EZH2 are frequently observed in various cancers, such as lymphoma, and are tightly linked to cancer growth, metastasis, invasion, and poor prognosis [1]. Consequently, EZH2 has emerged as a prominent target for epigenetic cancer therapy.
This compound (and its acetate salt, this compound acetate) is a highly potent, SAM-competitive small-molecule inhibitor of EZH2's methyltransferase activity [3] [4] [5]. It demonstrates robust antitumor effects in preclinical models by reversing the repressive epigenetic mark H3K27me3 and reactivating silenced genes.
This compound exerts its antitumor effects primarily through the direct inhibition of EZH2 within the PRC2 complex. The diagram below illustrates the core mechanism and the subsequent downstream effects that contribute to its antitumor activity.
Beyond its direct epigenetic role, EZH2 interacts with several crucial intracellular signaling pathways. The inhibition of EZH2 by compounds like this compound can disrupt these oncogenic networks:
The potency of this compound has been characterized across multiple biochemical and cellular assays. The following tables summarize the key quantitative data essential for experimental planning.
Table 1: Biochemical Inhibition of EZH2 by this compound
| EZH2 Variant | Ki (nM) | Assay Description |
|---|---|---|
| Wild-Type EZH2 | 0.7 nM [4] [5] | SAM-competitive biochemical methyltransferase assay. |
| Y641N Mutant EZH2 | 3.0 nM [4] [5] | SAM-competitive biochemical methyltransferase assay. |
Table 2: Cellular Activity and In Vivo Efficacy of this compound
| Assay Type | Cell Line / Model | Result (IC50 / Effect) | Key Findings |
|---|---|---|---|
| Cellular Target Engagement | Karpas-422 (DLBCL) | IC50 = 15 nM (H3K27me3 reduction) [4] [5] | Potent on-target activity in cells. |
| Anti-Proliferation (In Vitro) | Karpas-422 (DLBCL) | IC50 = 25-122 nM [3] [4] | Effective growth inhibition in a sensitive lymphoma line. |
| In Vivo Efficacy | Karpas-422 Xenograft (Mice) | Tumor growth inhibition [3] [5] | Oral administration (BID, 20 days) led to dose-dependent tumor growth arrest and reduced intratumoral H3K27me3. |
This protocol is used to demonstrate the on-target cellular activity of this compound by quantifying the reduction of H3K27me3 levels [4].
Workflow Diagram: H3K27me3 Reduction ELISA
Materials:
Procedure:
This protocol outlines the evaluation of this compound's antitumor efficacy and pharmacodynamic effects in a mouse model of diffuse large B-cell lymphoma (DLBCL) [3] [5].
Materials:
Procedure:
This compound serves as a valuable tool compound in cancer research. Its primary application is in preclinical studies of EZH2-dependent cancers, particularly B-cell lymphomas like the Karpas-422 model [3] [4]. It can be used as a benchmark inhibitor to study the biological functions of EZH2 and the consequences of its inhibition. Furthermore, it has been utilized in non-cancer research, such as investigating the role of Ezh2 in lipid metabolism and chromatin remodeling in zebrafish [6].
It is important to note that while this compound is a potent research tool, the field is advancing towards addressing challenges like drug resistance and poor blood-brain barrier penetration [1] [7]. Newer generations of EZH2 inhibitors and dual-target inhibitors (e.g., targeting both EZH2 and BRD4) are being explored to overcome these limitations and achieve broader or more synergistic antitumor efficacy [1].
The cytotoxic effects of PF-06726304 are highly dependent on the cell type and exposure time. The table below summarizes key findings from recent studies.
| Cell / Organism Type | Exposure Duration | Cytotoxic / Teratogenic Effects | Recommended Working Concentration | Source Model |
|---|---|---|---|---|
| MC3T3 pre-osteoblasts [1] | 3 days | Significant reduction in cell number and living cells at 100 μM; minimal to no effects at 1-10 μM. | < 10 μM | Mouse pre-osteoblast cell line |
| Zebrafish Embryos [2] | 0-5 days post-fertilization (dpf) | Lethal at 50 μM; heart sac edema in >50% of embryos at 50 μM; first signs of teratogenicity at 25 μM; EC50 = 29 μM. | 5 μM (non-teratogenic) | In vivo zebrafish model |
Here are the detailed methodologies from the studies that generated the data in the table above.
For proper handling and reconstitution of this compound, refer to the manufacturer's data [3].
For any new cell model, it is crucial to establish a cytotoxicity profile. The following workflow outlines a standard approach.
Q1: What is a safe starting concentration for this compound in my in vitro experiments? A safe and effective starting point for most mammalian cell lines is 1 µM. It is highly recommended to perform a dose-response curve in your specific model system to determine the optimal concentration that minimizes cytotoxicity while achieving the desired pharmacological effect (e.g., reduction of H3K27me3 levels) [1].
Q2: The compound doesn't seem to be working in my assay. What should I check? First, verify the integrity of your stock solution. Ensure it is fresh and properly stored. Second, confirm that your treatment is effectively inhibiting EZH2 by running a positive control, such as a Western blot for H3K27me3 levels. A reduction in this histone mark confirms target engagement [1].
Q3: Are there any specific cell types where this compound shows unique effects? Yes, the response can vary. For instance, in pre-osteoblasts (MC3T3 cells), inhibition of EZH2 by this compound stimulates osteoblast differentiation and enhances matrix mineralization [1]. Conversely, in a Karpas-422 lymphoma cell line, it has a potent anti-proliferative effect [3]. Always consult literature relevant to your specific research model.
Since specific data for PF-06726304 is lacking, here is a detailed methodology you can use to determine its metabolic stability. This protocol is adapted from a 2025 paper detailing metabolite identification practices at AstraZeneca [1].
This in vitro assay is a standard for predicting a compound's metabolic fate in the liver.
Materials & Reagents
Step-by-Step Procedure
Here are common challenges and solutions when working with compounds like this compound.
| Issue | Possible Causes | Solutions & Considerations |
|---|---|---|
| Rapid Metabolism | Presence of metabolic "soft spots" on the molecule. | Use in silico tools (e.g., MetaSite, FAME 3) to predict soft spots. Med chem efforts to block these sites (e.g., introduce deuterium, fluorine, or alter the group) [1]. |
| Low Solubility / Precipitaion | High lipophilicity of compound. | Optimize solvent concentration in incubation (<0.5% ACN, 0.04% DMSO). Consider using solubilizing agents [1] [2]. |
| Low Metabolite Signal | Metabolites are poorly ionized or at low concentration. | Use advanced HRMS for sensitive detection. Apply data-dependent acquisition (DDA) or data-independent acquisition (DIA) to find low-abundance metabolites [1]. |
| Non-P450 Metabolism | Metabolism by non-cytochrome enzymes (e.g., UGTs, esterases). | Incorporate specific enzyme inhibitors or use recombinant enzymes to identify involved pathways [3]. |
| In Vitro-In Vivo Disconnect | Differences between closed in vitro system and open in vivo system with excretion. | Conduct follow-up in vivo studies in rodents. Correlate in vitro metabolite profiles with those from in vivo plasma and urine samples [1]. |
The diagram below outlines the core workflow for the hepatocyte incubation assay.
Given the lack of specific data, your investigation into this compound's stability will be exploratory. Here are key areas to focus on:
The table below summarizes key experimental data for PF-06726304 and a modified, brain-penetrant analogue, highlighting the impact of a specific chemical change.
| Property | This compound (Compound 2) | Brain-Penetrant Analog (Compound 5) |
|---|---|---|
| EZH2 Biochemical IC₅₀ | 1.0 nM [1] | 14 nM [1] |
| Cellular H3K27me3 IC₅₀ | 16 nM [1] | 580 nM [1] |
| Cell Proliferation IC₅₀ (Karpas-422) | 122 nM [1] | 4680 nM [1] |
| Efflux Ratio (MDR1-MDCK) | 4.8 [1] | 0.95 [1] |
| *In Vivo* Brain Penetrance (Kp,uu) | <0.003 [1] | 0.29 [1] |
| Key Structural Feature | Pyridone with N-H bond [1] | N-methylated pyridone [1] |
The poor brain penetration of this compound is primarily due to it being a substrate for P-glycoprotein (P-gp), an efflux pump at the blood-brain barrier that actively transports the drug back into the bloodstream [1]. The core strategy to overcome this involves reducing the compound's hydrogen bond donor count, which minimizes its interaction with P-gp [1].
Researchers achieved this by methylating the free N-H group on the pyridone moiety, a common feature in many EZH2 inhibitors [1]. While this modification slightly reduces biochemical potency, it successfully lowers the efflux ratio and significantly improves brain penetration, as shown by the jump in Kp,uu in the table above [1]. The following diagram illustrates this key chemical strategy.
Here are the methodologies for critical experiments used to generate the data in the table.
This protocol measures the compound's ability to inhibit EZH2 function inside cells [1] [2].
This protocol describes how the key brain penetration metric (Kp,uu) is determined [1].
Q: Why does our EZH2 inhibitor show excellent cellular potency but no efficacy in mouse brain tumor models? A: This is a classic sign of poor blood-brain barrier penetration. As seen with this compound, a high efflux ratio (>4) indicates the compound is likely a P-gp substrate. To confirm, measure the compound's Kp,uu in an in vivo pharmacokinetic study [1].
Q: We applied the N-methylation strategy, but our compound lost almost all EZH2 inhibitory activity. What can we do? A: A significant potency drop is a known risk. The strategy is to recover binding affinity by modifying other parts of the molecule. Research indicates that introducing larger, hydrophobic substituents at the 4-position of the pyridone ring can make favorable contacts with the EZH2 protein and help compensate for the potency lost from N-methylation [1].
Q: Are there other methods to improve brain delivery besides chemical modification? A: Yes, alternative strategies are under active investigation. These include:
The core issue lies in the compound's chemical structure. PF-06726304, like many other EZH2 inhibitors (including Tazemetostat and CPI-1205), contains a conserved pyridone group [1].
This pyridone motif features a hydrogen bond donor (NH group) that makes it a good substrate for efflux transporters like P-glycoprotein (P-gp) [1]. When a compound is a P-gp substrate, it is actively pumped out of cells, which severely restricts its distribution into tissues such as the brain [1].
A primary and effective strategy to minimize P-gp efflux is to reduce the number of hydrogen bond donors in the molecule [1] [2].
For the pyridone-containing EZH2 inhibitors, this has been successfully achieved through N-methylation of the pyridone group [1]. This modification masks the hydrogen bond donor, which directly leads to a reduced efflux ratio and improved brain penetration.
The table below summarizes the dramatic improvement in properties achieved by applying this strategy to a compound closely related to this compound [1].
Table: Impact of Pyridone N-Methylation on EZH2 Inhibitor Properties
| Property | Parent Compound (2) | N-Methylated Analog (5) |
|---|---|---|
| EZH2 Biochemical IC₅₀ | 1.0 nM | 14 nM |
| Cellular H3K27me3 IC₅₀ | 16 nM | 580 nM |
| MDCK-MDR1 Efflux Ratio | 4.8 | 0.95 |
| Unbound Brain-to-Blood Ratio (Kp,uu) | < 0.003 | 0.29 |
As the data shows, while N-methylation causes an expected drop in cellular potency, it successfully reverses the efflux ratio from >1 (indicating active efflux) to <1 (indicating passive diffusion) and results in a nearly 100-fold improvement in brain penetration [1].
Other general medicinal chemistry strategies to reduce P-gp efflux, as supported by computational models, include [2]:
Here are established methodologies for evaluating the P-gp efflux potential and functional activity of your compounds.
1. In Vitro P-gp Efflux Assay This is a standard assay to determine if a compound is a P-gp substrate.
2. Functional Assay for P-gp Activity The calcein-AM assay is a rapid, functional assay to measure P-gp activity in cells.
The following diagram illustrates the logical workflow for diagnosing and addressing the P-gp efflux problem with this compound.
The table below summarizes the available metabolic stability data for PF-06726304 and a related, improved compound from the same research program. The data for this compound indicates high metabolic clearance, a challenge that subsequent compounds aimed to address [1].
| Compound | HLM Clearance (μL/min/mg) | MLM Clearance (μL/min/mg) | In Vitro Half-Life (min) | Notes |
|---|---|---|---|---|
| This compound | 210 | 253 | Information not publicly available | High metabolic clearance; used as a reference compound in discovery [1]. |
| TDI-6118 (Compound 5) | 449 | >768 | Information not publicly available | A brain-penetrant EZH2 inhibitor derived from the this compound scaffold, showing even higher microsomal clearance [1]. |
The following is a generalized methodology for determining metabolic stability using liver microsomes, based on standard industry practices. This protocol can be used as a benchmark to evaluate compounds like this compound [2] [3].
Objective: To measure the in vitro intrinsic clearance of a test compound by monitoring its disappearance in a liver microsome incubation over time.
Workflow Overview: The diagram below illustrates the key stages of the microsomal stability assay protocol.
Materials and Reagents:
Detailed Procedure:
Reaction Mixture Setup:
Initiation and Sampling:
Sample Processing and Analysis:
Data Calculation:
Q1: The metabolic clearance for this compound is high. What are common strategies to improve metabolic stability? The research paper for this compound explicitly addressed this. The team modified the core scaffold by N-methylating the pyridone group, which reduced hydrogen bond donor count and, crucially, minimized its interaction with efflux transporters like P-glycoprotein. While this specific modification initially reduced biochemical potency, they recovered it by exploring substitutions at the 4-position of the pyridone ring. This strategy successfully led to the development of more stable, brain-penetrant EZH2 inhibitors [1].
Q2: Why might my experimental microsomal clearance data under-predict the in vivo clearance observed in animal models? This is a common observation in drug discovery. The microsomal stability assay primarily captures Phase I metabolism (e.g., CYP450-mediated reactions). Under-prediction can occur if [2]:
Q3: Should I screen my compounds in liver microsomes or hepatocytes? Both are valuable, but they serve different purposes in a screening funnel:
PF-06726304 is a potent and selective inhibitor of the histone methyltransferase EZH2. Optimizing viability assays for this compound requires attention to solvent use, concentration, and exposure time.
Table 1: Basic Chemical and Biological Profile of this compound
| Parameter | Specification |
|---|---|
| Target | EZH2 (wild-type and Y641N mutant) [1] [2] |
| Ki (EZH2 WT) | 0.7 nM [1] [2] |
| Ki (EZH2 Y641N) | 3.0 nM [1] [2] |
| Cellular IC50 (H3K27me3) | 15 nM (in Karpas-422 cells) [1] [2] |
| Recommended Solvent | DMSO [3] [1] [4] |
| Solubility in DMSO | 10-45 mg/mL (22.4 - 100.82 mM) [3] [1] [4] |
| Physical Form | White to beige powder [3] [4] |
Table 2: Key Cell Viability and Toxicity Findings from Literature Findings are from specific cell models; optimal conditions may vary for your cell type.
| Cell Line / Model | Key Finding | Recommended Non-Toxic Concentration | Citation |
|---|---|---|---|
| MC3T3 pre-osteoblasts | Significant toxicity at 100 μM for most EZH2 inhibitors tested. | < 10 μM | [5] |
| Karpas-422 lymphoma | Used for cellular efficacy (IC50 for H3K27me3 reduction: 15 nM). | Assay-dependent; viability assessed after 72-hour incubation. | [1] [2] |
This protocol is adapted from general best practices for cell viability assays and specific methods used in this compound research [5] [6] [2].
Workflow Overview
The diagram below outlines the key steps in the MTS cell viability assay workflow.
Detailed Procedure
Here are solutions to frequently encountered problems when testing this compound.
Table 3: Troubleshooting Guide for this compound Viability Assays
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Precipitate in well | Poor aqueous solubility of compound. | Ensure final DMSO concentration is ≥0.5%. Dilute from a fresh DMSO stock. After adding compound to medium, use immediately or briefly sonicate [1]. |
| High background or signal variability | Edge effect in plate; inaccurate pipetting. | Use inner wells of the plate and include controls for background subtraction. Ensure consistent cell seeding and thorough reagent mixing [6]. |
| No dose-response / flat curve | Concentration range too narrow or incorrect. | Test a broad range (e.g., 1 nM to 100 μM). Include a reference cytotoxic compound as an assay control [5]. |
| Excessive cytotoxicity in controls | DMSO toxicity. | Keep final DMSO concentration at or below 0.5%. Verify DMSO concentration in vehicle controls matches treatment wells [5] [2]. |
| Low assay signal | Insufficient cell number; short MTS incubation. | Optimize cell seeding density. Extend MTS incubation time, but do not exceed 4 hours to avoid cytotoxicity [6]. |
I hope this guide provides a solid foundation for your experiments with this compound.
The table below summarizes the solubility data for PF-06726304 in various solvents, which is crucial for preparing your stock solutions [1] [2] [3].
| Solvent | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO | Soluble | 10 - 22 mg/mL (approx. 22.4 - 49.3 mM) [2] [3] | Primary solvent for stock solutions. Hygroscopic DMSO can reduce solubility; use fresh anhydrous DMSO [1] [2]. |
| Ethanol | Soluble | Up to 22 mg/mL [2] | An alternative for stock preparation. |
| Water | Insoluble [2] | N/A | Not suitable for direct dissolution. |
| Corn Oil | Soluble (in formulation) | ≥ 1 mg/mL (saturation unknown) [1] | For in vivo formulations when combined with DMSO. |
Step-by-Step Guide for 10 mM Stock Solution in DMSO
For animal studies, this compound requires specific formulations to improve bioavailability and tolerance. Below is a standard workflow for preparing an oral suspension.
Example Preparation (1 mL total volume):
Alternative Formulation: A clear solution can also be prepared using 10% DMSO + 90% (20% SBE-β-CD in Saline) [1].
Cellular H3K27me3 Reduction Assay (from reference) [2]
This protocol validates the on-target cellular activity of this compound by measuring the reduction of histone H3 lysine 27 trimethylation.
Q1: My compound is precipitating out of solution in my cellular assay. What should I do?
Q2: I am not observing the expected anti-proliferative effect in my Karpas-422 cells.
Q3: How cytotoxic is this compound to pre-osteoblast cells?
The table below summarizes the key storage and handling conditions for PF-06726304 as provided by chemical suppliers and safety data sheets.
| Aspect | Specification | Source / Additional Context |
|---|---|---|
| Recommended Storage Temperature | -20°C (powder form) | [1] [2] [3] |
| -80°C (solution in solvent) | [1] [2] | |
| Physical Form & Appearance | White to off-white solid powder | [1] [4] |
| Shelf Life | 3 years (lyophilized/ powder at -20°C) | [3] |
| 6 months (in solvent at -80°C) | [1] | |
| 1 month (in solvent at -20°C) | [1] [3] | |
| Handling Precautions | Avoid inhalation, contact with skin/eyes. Use in a well-ventilated area. Wear personal protective equipment. | [2] |
| Hazard Statements | H302 (Harmful if swallowed) H410 (Very toxic to aquatic life with long-lasting effects) | [2] |
For your in vitro and in vivo work, here are the solubility characteristics and guidance for preparing stock solutions.
Solubility Profile:
Preparation of In Vivo Formulation: One commonly cited method for preparing a dosing solution for animal studies is as follows [6]:
> Important: Always add the co-solvents in the specified sequence and ensure the solution is clear before adding the next component [1] [6].
Problem 1: Compound precipitation upon dilution.
Problem 2: Loss of potency in cell-based assays.
Problem 3: Uncertainty about on-target effect in cells.
The following diagram outlines a representative cell-based assay protocol adapted from the literature to evaluate the cellular activity of this compound [5].
This information is intended for research use only and is not for human consumption. The data is compiled from commercial supplier documentation and scientific literature. Always refer to the most recent Safety Data Sheet (SDS) for the specific batch you receive before use [2].
The table below summarizes key in vitro and in vivo data for this compound from the literature.
| Parameter | Value / Description | Experimental Context |
|---|---|---|
| Molecular Weight | 446.33 g/mol | - [1] [2] [3] |
| EZH2 Inhibition (Ki) | Wild-type: 0.7 nM; Y641N mutant: 3.0 nM | Biochemical assay (cell-free) [1] [2] |
| Cellular Potency (IC₅₀) | H3K27me3 reduction: 15 nM; Karpas-422 cell proliferation: 25 nM | Karpas-422 cell line (harbors EZH2 WT) [1] [2] |
| In Vivo Efficacy | 30, 100, 200, 300 mg/kg (oral, BID) suppressed tumor growth. | Female Scid beige mice with Karpas-422 xenografts [1] [2] [3] |
| Suggested Solubility | DMSO: ~10-20 mg/mL (clear solution) | For in vitro studies [4] [1] |
| Cytotoxicity Note | Significant reduction in cell number & viability at 100 µM; minimal effects at <10 µM. | MC3T3 pre-osteoblast cells after 3-day treatment [5] |
Here are detailed methodologies for key experiments involving this compound, which you can adapt for your research.
This protocol measures the compound's on-target effect in cells.
This describes an efficacy model used in the literature.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Poor Solubility in Buffer | Low aqueous solubility of the compound. | Ensure fresh DMSO stock is used. For cellular assays, sequentially dilute the DMSO stock into the culture medium, ensuring the final DMSO concentration is tolerated by cells (e.g., ≤0.5%) [4] [3]. |
| Lack of Efficacy in Cells | Concentration too low; poor cellular uptake; target not critical for the cell line. | Confirm potency in a positive control cell line (e.g., Karpas-422). Use the H3K27me3 reduction ELISA to verify target engagement in your specific cell model. Ensure dosing is below cytotoxic levels (start with <10 µM) [5]. |
| High Cytotoxicity | Concentration is too high, leading to non-specific cell death. | Titrate the compound down. The cited research indicates that concentrations of 10 µM and below are generally non-toxic to pre-osteoblasts, while 100 µM is significantly toxic [5]. |
To help visualize the mechanism of action and a general experimental workflow for profiling an inhibitor like this compound, see the following diagrams.
Research indicates that a key challenge with EZH2 inhibitors, including PF-06726304, is their poor brain penetrance due to active efflux by transporters like P-glycoprotein (P-gp) at the blood-brain barrier [1]. A proposed strategy to mitigate this is to reduce the number of hydrogen bond donors in the molecule, as this property is known to influence P-gp substrate activity [1].
For this compound and similar inhibitors, this was achieved by methylating the free N-H group on the conserved pyridone ring [1]. This modification aims to reduce the compound's recognition by efflux transporters.
The table below summarizes the key improvements in permeability and efflux ratio achieved by this modification on a close analogue of this compound [1].
| Parameter | Parent Compound (2) | N-Methylated Analog (5) |
|---|---|---|
| EZH2 Biochemical IC₅₀ | 1.0 nM | 14 nM |
| Cellular IC₅₀ (H3K27me3) | 16 nM | 580 nM |
| MDCK/MDR1 Permeability (AB, nm/s) | 37 | 105 |
| Efflux Ratio | 4.8 | 0.95 |
| Unbound Brain-to-Blood Ratio (Kp,uu) | < 0.003 | 0.29 |
As the table shows, while the N-methylation strategy caused an expected drop in cellular potency, it successfully reduced the efflux ratio from 4.8 to 0.95 and significantly improved brain penetration [1].
To assess the success of such modifications, researchers typically use cell-based assays to quantify transporter-mediated efflux. The core methodology involves using Caco-2 cell monolayers or transfected MDCKII cells:
The following diagram outlines the logical workflow for investigating and confirming active efflux in this type of experiment.
Why is reducing the efflux ratio important for a drug like this compound? Many targeted anticancer drugs are substrates for efflux transporters like P-gp and BCRP, which limit their distribution into sanctuary sites like the brain [1] [3]. Reducing the efflux ratio is a key strategy to improve drug penetration into tumors located in the central nervous system and to overcome a mechanism of multidrug resistance in cancer cells [4].
What are the common trade-offs when modifying a compound to reduce its efflux ratio? As seen with the N-methylation strategy, reducing efflux can come at a cost. The primary trade-offs often include a decrease in biochemical and cellular potency (higher IC₅₀ values). There can also be impacts on other pharmacokinetic properties, such as metabolic stability, which must be optimized in subsequent rounds of drug design [1].
Where can I find the chemical and purchasing information for this compound? Chemical suppliers like Selleck Chemicals provide detailed information on this compound, including its structure, molecular weight, and in vitro/vivo activity data [5].
The table below summarizes the key parameters from a primary research study for your reference.
| Parameter | Details |
|---|---|
| Animal Model | Female Scid beige mice (6-8 weeks old) with subcutaneous Karpas-422 (diffuse large B-cell lymphoma) xenografts [1] [2]. |
| Reported Doses | 30, 100, 200, and 300 mg/kg [1] [2]. |
| Dose Frequency | Twice daily (BID) [1] [2]. |
| Administration Route | Oral administration [1]. |
| Treatment Duration | 20 days [1] [2]. |
| Key Findings | Dose-dependent tumor growth inhibition and robust reduction of intratumoral H3K27me3 levels [1] [2]. |
The dosing regimen above was used in a study to evaluate the anti-tumor efficacy of PF-06726304. The diagram below outlines the core experimental workflow.
How do I prepare the compound for in vivo dosing? Suppliers provide guidance for preparing stock solutions and in vivo formulations. One common method involves first creating a DMSO master stock solution, which is then sequentially mixed with PEG300, Tween 80, and saline to create a clear working solution for administration [2]. Another study used a homogeneous suspension in a 0.5% CMC-Na solution [1].
What evidence supports that the effect is on-target? The study demonstrated on-target pharmacodynamic effects in vivo. A dose-dependent reduction of intratumoral H3K27me3—the direct histone mark catalyzed by EZH2—was observed, confirming that the compound was engaging its intended target in the live animal model [1].
Are there any toxicity concerns at these doses? While the specific study did not report overt toxicity, general principles apply. A separate in vitro study on pre-osteoblast cells suggested that the toxicity of EZH2 inhibitors is dose-dependent, and concentrations below 10 μM were generally non-toxic to those cells [3]. You should determine the maximum tolerated dose for your specific model.
To confirm your compound's activity before proceeding to in vivo studies, you can use this cell-based validation protocol.
Objective: To measure the reduction of cellular H3K27me3 levels in Karpas-422 cells after treatment with this compound [1].
Workflow:
Key Details:
The table below summarizes essential biochemical and cellular activity data for this compound.
| Parameter | Value | Description / Notes |
|---|---|---|
| Molecular Weight | 446.33 g/mol | Formula: C₂₂H₂₁Cl₂N₃O₃ [1] [2] |
| Ki (EZH2 WT) | 0.7 nM | Binding affinity for wild-type EZH2 [1] [2] |
| Ki (EZH2 Y641N) | 3.0 nM | Binding affinity for a common mutant form of EZH2 [1] [2] |
| Cellular IC₅₀ (H3K27me3) | 15 nM | Concentration that reduces H3K27me3 levels by 50% in Karpas-422 cells [1] [2] |
| Cellular IC₅₀ (Proliferation) | 25 nM | Concentration that inhibits proliferation by 50% in Karpas-422 cells [1] |
| Solubility (DMSO) | 10-45 mg/mL | ~22.4-100.8 mM; batch-dependent, sonication is recommended [1] [2] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Can achieve a concentration of ~1 mg/mL (2.24 mM) [2] |
Here are detailed methodologies for key experiments using this compound, as cited in the literature.
This protocol is used to measure the compound's ability to inhibit EZH2 function within cells, typically in the Karpas-422 diffuse large B-cell lymphoma line [1].
This protocol assesses the antitumor efficacy of this compound in animal models [1] [2].
The following diagram illustrates how this compound targets the EZH2 function within the PRC2 complex to exert its antitumor effects.
This compound Inhibits EZH2 to Reactivate Tumor Suppressor Genes
Q1: What is the evidence that this compound penetrates tumors effectively in vivo? A1: Studies in a Karpas-422 xenograft mouse model demonstrated that oral administration of this compound led to dose-dependent tumor growth suppression and a concurrent, robust reduction in H3K27me3 levels within the tumors. This confirmed that the compound successfully reached its target in the tumor tissue and engaged EZH2 [1] [2].
Q2: Besides lymphoma, are there other cancer types where this compound has shown promise? A2: While the most detailed preclinical data is in lymphoma models, recent genetic and epigenetic studies have identified EZH2 as a key target in sarcoma stem cells (STS-CSCs) across multiple subtypes. Inhibiting EZH2 with agents like tazemetostat was shown to reduce the CSC population, suggesting a potential application for EZH2 inhibitors like this compound in overcoming chemotherapy resistance in sarcomas [3].
Q3: How should I handle solubility issues with this compound in cell culture? A3: this compound has good solubility in DMSO (10-45 mg/mL). For cell-based assays, prepare a concentrated stock in DMSO and then dilute it into the culture medium. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid cytotoxicity. Sonication of the stock solution can aid in dissolving the compound completely [1] [2].
Q4: What are the recommended storage conditions? A4: The powder should be stored at -20°C. For solutions in DMSO, it is recommended to store them at -80°C to maximize stability over time (e.g., for 1 year) [2]. Always use fresh DMSO that is free of water to prevent degradation.
| Feature | PF-06726304 | EPZ-6438 (Tazemetostat) |
|---|---|---|
| Primary Name | This compound acetate [1] | EPZ-6438; Tazemetostat (brand name) [2] [3] |
| Biochemical Role | Selective inhibitor of the Histone-lysine N-methyltransferase EZH2 [1]. | Potent and selective inhibitor of EZH2 [2]. |
| Mechanism | SAM-competitive inhibitor [3]. | SAM-competitive inhibitor [3]. |
| Key Characteristics | A novel structural class of EZH2 inhibitor [1]. | Good oral bioavailability; first FDA-approved EZH2 inhibitor for certain cancers [2] [3]. |
The following table summarizes experimental data from a study that directly compared both compounds in the same assays [4].
| Experimental Metric | This compound Performance | EPZ-6438 Performance | Conclusion |
|---|---|---|---|
| Cytotoxicity (MC3T3 pre-osteoblasts) | Showed significant reduction in cell number and living cells at 100μM [4]. | Less harmful to metabolic activity and cell number at 10μM; significant toxicity at 100μM [4]. | EPZ-6438 is less cytotoxic at lower, therapeutically relevant concentrations [4]. |
| H3K27me3 Inhibition (MC3T3 cells) | Effective at reducing H3K27me3 levels [4]. | Highly effective (>5 fold reduction) at reducing H3K27me3 levels [4]. | EPZ-6438 is more potent in suppressing the core enzymatic function of EZH2 [4]. |
| Stimulation of Osteoblastogenesis | Promoted osteoblast differentiation [4]. | More potent than GSK126 (another inhibitor) in stimulating extracellular matrix mineralization [4]. | EPZ-6438 shows higher efficacy in a functional cellular differentiation assay [4]. |
| Therapeutic Anti-Tumor Activity | Information not available in search results. | Leads to potent antitumor activity, including complete and sustained tumor regressions in EZH2-mutant lymphoma xenograft models [2]. | EPZ-6438 has demonstrated strong efficacy in validated disease models, leading to its clinical approval [2] [3]. |
To interpret the data in the table, here is more detail on the methodologies used in the cited experiments [4]:
The diagram below illustrates the mechanism of EZH2 inhibitors and their role in disrupting cancer-promoting pathways, which explains their therapeutic potential [5].
This diagram shows how EZH2, as part of the PRC2 complex, silences tumor suppressor genes and promotes oncogenic pathways. Inhibitors like this compound and EPZ-6438 block this activity, reactivating protective genes [5].
EZH2 (Enhancer of Zeste Homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences gene expression by depositing the repressive histone mark H3K27me3 (trimethylation of histone H3 at lysine 27) [1]. Inhibiting EZH2 reduces H3K27me3 levels, leading to the re-expression of genes that can affect outcomes in cancer, bone formation, and metabolism [2] [3] [4].
Several small-molecule inhibitors have been developed, including PF-06726304. The table below lists inhibitors mentioned in the search results.
| Inhibitor Name | Key Reported Characteristics |
|---|---|
| This compound | Potent biochemical inhibition; reduces H3K27me3 in cells [5] [6]. |
| EPZ-6438 (Tazemetostat) | Approved for certain cancers; potent H3K27me3 reduction; effective in sarcoma models [2] [3]. |
| GSK126 | Well-studied; potent H3K27me3 reduction; stimulates osteoblast differentiation [3]. |
| UNC1999 | Orally bioavailable; potent H3K27me3 reduction [3]. |
| GSK503 | Potent H3K27me3 reduction [3]. |
| EI1 | Less harmful to metabolic cell activity at 10μM [3]. |
| CPI-169 | Minimal effects on cell viability at high concentrations [3]. |
| PF-06821497 | Mentioned in a panel; specific data not provided in available excerpts [3]. |
This compound is a potent and selective inhibitor of EZH2. The following table summarizes its key quantitative data from the search results.
| Parameter | Value | Context / Model |
|---|---|---|
| Ki (wild-type EZH2) | 0.7 nM | Cell-free assay [5] [6] |
| Ki (EZH2 Y641N mutant) | 3.0 nM | Cell-free assay [5] [6] |
| IC₅₀ (H3K27me3 reduction) | 15 nM | Karpas-422 cell line (Diffuse Large B-cell Lymphoma) [5] [6] |
| IC₅₀ (anti-proliferation) | 25 nM | Karpas-422 cell line [6] |
Different EZH2 inhibitors show activity across various disease models, though head-to-head comparisons are limited.
This compound:
EPZ-6438 (Tazemetostat):
Comparative Cytotoxicity and Potency:
The methodologies below are compiled from the cited research and can serve as a reference for designing comparison experiments.
Cellular H3K27me3 Reduction Assay (ELISA) This method was used to determine the IC₅₀ of this compound for reducing H3K27me3 in cells [5].
Anti-proliferation Assay Used to establish the IC₅₀ of this compound for inhibiting cell growth [5].
In Vivo Tumor Efficacy Study The protocol for assessing this compound efficacy in a xenograft model involved [5]:
The following diagram summarizes the role of EZH2 and the mechanism of its inhibitors, based on the information from the search results.
When interpreting this data for your comparison guide, please consider the following:
| Inhibitor Name | Biochemical Potency (IC50/Ki) | Cellular H3K27me3 Reduction | Cellular Anti-proliferation | In Vivo Efficacy |
|---|
| PF-06726304 | Ki: 0.7 nM (EZH2 WT), 3 nM (EZH2 Y641N) IC50: 15 nM (H3K27me3) [1] | Effective (Karpas-422 cells) [1] | Good activity [1] | Robust antitumor growth in Karpas-422 xenograft model (30-300 mg/kg, oral) [1] | | GSK126 | Information not available in search results | Effective [2] | Information not available in search results | Information not available in search results | | EPZ-6438 (Tazemetostat) | Information not available in search results | Highly effective (>5 fold reduction) [2] | Information not available in search results | Information not available in search results | | UNC1999 | Information not available in search results | Highly effective (>5 fold reduction) [2] | Information not available in search results | Information not available in search results | | EI1 | Information not available in search results | Effective [2] | Information not available in search results | Information not available in search results | | CPI-169 | Information not available in search results | Effective [2] | Information not available in search results | Information not available in search results | | GSK503 | Information not available in search results | Highly effective (>5 fold reduction) [2] | Information not available in search results | Information not available in search results |
The experimental details behind these findings are crucial for your evaluation.
To better contextualize the data, the following diagram illustrates the mechanism of EZH2 inhibition and a common workflow for evaluating inhibitor efficacy.
It is important to note that the available data has some constraints:
Future research could focus on generating head-to-head comparison data in a standardized panel of biologically relevant cancer models, especially those with high unmet medical need linked to EZH2 activity.
The table below summarizes the osteogenic and cytotoxic effects of several EZH2 inhibitors (iEzh2) as studied in pre-osteoblastic MC3T3 cells. Data is sourced from a study that tested eight inhibitors side-by-side [1].
| Inhibitor Name | Effect on Osteoblast Differentiation | Effect on H3K27me3 Levels | Cytotoxicity Notes (in MC3T3 cells) |
|---|---|---|---|
| PF-06726304 | Accelerates differentiation | Reduces levels | Significant reduction in living cells at 100 μM [1] |
| EPZ-6438 | More potent than GSK126 in stimulating matrix mineralization | >5-fold reduction (highly inhibitory) | Less harmful to metabolic activity at 10 μM [1] |
| GSK126 | Accelerates differentiation | Reduces levels | Significant reduction in living cells at 100 μM [1] |
| UNC1999 | Accelerates differentiation | >5-fold reduction (highly inhibitory) | Significant reduction in living cells at 100 μM [1] |
| GSK503 | Accelerates differentiation | >5-fold reduction (highly inhibitory) | Significant reduction in living cells at 100 μM [1] |
| EI1 | Accelerates differentiation | Reduces levels | Less cytotoxic; minimal effects at 10 μM [1] |
| CPI-169 | Accelerates differentiation | Reduces levels | Minimal effects on living cells at 10 μM [1] |
Understanding the methodologies behind this data is crucial for its interpretation.
EZH2 functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences genes by adding a repressive mark (H3K27me3) to chromatin [3] [4]. In the context of bone development, EZH2 represses genes critical for osteogenic commitment.
The following diagram illustrates how inhibiting EZH2 promotes osteogenic differentiation, based on the documented mechanisms [1] [3] [5]:
The table below summarizes the key experimental data available for this compound:
| Activity Type | Experimental Model | Target/Effect | Result (Ki/IC₅₀) | Citation |
|---|---|---|---|---|
| Biochemical Activity | Cell-free assay | EZH2 (Wild-Type) | Ki = 0.7 nM | [1] [2] [3] |
| Cell-free assay | EZH2 (Y641N Mutant) | Ki = 3.0 nM | [1] [2] [3] | |
| In Vitro Activity | Karpas-422 cells (DLBCL) | H3K27me3 Inhibition | IC₅₀ = 15 nM | [1] [2] |
| Karpas-422 cells (DLBCL) | Cell Proliferation Inhibition | IC₅₀ = 25 nM | [1] [4] [3] | |
| In Vivo Activity | Karpas-422 xenograft (mice) | Tumor Growth Inhibition | Robust activity at 200 & 300 mg/kg (BID, 20 days) | [1] [4] [3] |
For researchers looking to replicate or understand these findings, here is a detailed breakdown of the key methodologies cited in the data.
In Vitro H3K27me3 Reduction Assay (Karpas-422 cells)
In Vivo Efficacy Study (Karpas-422 Xenograft Model)
This compound is a SAM-competitive inhibitor that selectively targets the EZH2 protein, which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [4]. The diagram below illustrates how inhibiting EZH2 affects the histone methylation process and subsequent gene expression.
As shown, EZH2 normally adds repressive methyl groups to histone H3, leading to gene silencing. By inhibiting EZH2, this compound prevents this methylation, which de-represses genes involved in controlling cell growth and differentiation, ultimately leading to antitumor effects [1] [3].
The core activity of PF-06726304 is defined by its biochemical inhibition constants (Ki) and its effects in cellular and animal models.
Table 1: Biochemical and Cellular Potency of this compound
| Measurement Type | Target / Context | Value | Citation |
|---|---|---|---|
| Ki (Biochemical) | EZH2 (Wild-Type) | 0.7 nM | [1] [2] |
| Ki (Biochemical) | EZH2 (Y641N Mutant) | 3.0 nM | [1] [2] |
| Cellular IC₅₀ | H3K27me3 in Karpas-422 cells | 15 nM | [2] |
| Cellular IC₅₀ | Proliferation of Karpas-422 cells | 25 nM | [2] |
Table 2: In Vivo Efficacy and Experimental Model Data
| Model/Property | Details | Citation |
|---|---|---|
| In Vivo Efficacy | Suppresses tumor growth in Karpas-422 xenograft mouse models (200 & 300 mg/kg, BID) and reduces intratumoral H3K27me3 levels. | [1] [2] |
| Zebrafish Model | Exposure to 5 µM for 5 days leads to enhanced lipid accumulation, indicating a role in lipid metabolism. | [3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol. | [1] |
To help you contextualize the data, here are the methodologies from key studies that characterized this compound.
EZH2's function is complex and extends beyond its catalytic activity, interacting with several key oncogenic signaling pathways. The following diagram summarizes these critical interactions.
This network illustrates why EZH2 is a prominent target in oncology. Its inhibition by this compound primarily aims to reverse the silencing of tumor suppressor genes by reducing H3K27me3 [5].
While a full head-to-head comparison of all EZH2 inhibitors is beyond the scope of this guide, a key differentiator among them is their target residence time (how long a drug remains bound to its target).
| Inhibitor Name | Key Biochemical Potency (Ki/IC₅₀) | Effect on Cellular H3K27me3 | Cytotoxicity / Effect on Cell Viability (in MC3T3 pre-osteoblasts) | Key Experimental Observations |
|---|
| PF-06726304 | Ki: 0.7 nM (EZH2 WT), 3.0 nM (EZH2 Y641N) [1] [2]. IC₅₀: 15 nM (H3K27me3 in cells) [1]. | Reduces levels [3]. | Significant reduction in cell number and fraction of living cells at 100 μM; minimal effects at 1-10 μM [3]. | Potent anti-proliferation in lymphoma cells (IC₅₀: 25 nM) [1] [2]. Robust in vivo antitumor activity [1]. | | GSK126 | Information missing | Reduces levels [3]. | Significant reduction in cell number and fraction of living cells at 100 μM [3]. | Stimulates osteoblast differentiation [3]. | | EPZ-6438 (Tazemetostat) | Information missing | Reduces levels [3]. | Less harmful to metabolic activity at 10 μM; significant toxicity at 100 μM [3]. | More potent than GSK126 in stimulating osteoblastogenesis [3]. Approved for epithelioid sarcoma [4]. | | UNC1999 | Information missing | Reduces levels (>5 fold) [3]. | Significant toxicity at 100 μM [3]. | Oral bioavailable inhibitor of both EZH2 and EZH1 [3]. | | GSK503 | Information missing | Reduces levels (>5 fold) [3]. | Significant toxicity at 100 μM [3]. | Information missing | | EI1 | Information missing | Reduces levels [3]. | Less harmful to metabolic activity; minimal effects on viability at 1-10 μM [3]. | Information missing | | CPI-169 | Information missing | Reduces levels [3]. | Minimal effects on viability at 1-10 μM [3]. | Information missing |
The comparative cytotoxicity data in the table above comes primarily from a study that used the mouse pre-osteoblastic cell line MC3T3-E1 [3]. The key methodologies from this study are outlined below.
Chart illustrating the key experimental workflow used to generate the comparative cytotoxicity and efficacy data [3].
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily silences genes by depositing the repressive histone mark H3K27me3 [5]. While its inhibition is therapeutic in certain cancers, EZH2 also normally attenuates osteoblast (bone-forming cell) differentiation. Therefore, its inhibition can promote bone formation, as seen in the MC3T3 model [3]. The following diagram illustrates the mechanism of EZH2 and the effect of its inhibition.
Diagram showing the mechanism of EZH2 and how its inhibition leads to gene activation.
Please note the following constraints of the available data:
The table below summarizes the available quantitative data for PF-06726304 and Tazemetostat.
| Parameter | This compound (Preclinical Profile) | Tazemetostat (Clinical Profile) |
|---|---|---|
| Primary Mechanism | Potent, selective SAM-competitive EZH2 inhibitor [1] | Oral, selective SAM-competitive EZH2 inhibitor [2] |
| EZH2 WT Biochemical Potency (Ki/IC₅₀) | 0.7 nM (Ki) [3] [4] | Not publicly specified in search results |
| EZH2 Y641N Biochemical Potency (Ki/IC₅₀) | 3.0 nM (Ki) [3] [4] | Not publicly specified in search results |
| Cellular Potency (H3K27me3 IC₅₀) | 15 nM (in Karpas-422 cells) [3] [4] | Not publicly specified in search results |
| Anti-proliferative Activity (IC₅₀) | 25 nM (in Karpas-422 cells) [3] [4] | Not publicly specified in search results |
| Brain Penetration (Kp,uu) | Very low (Kp,uu < 0.003) [5] | Limited access to the central nervous system [2] |
| Key ADME Characteristic | Substrate for P-glycoprotein (P-gp) efflux transport [5] | Metabolized by CYP3A; subject to drug-drug interactions [2] |
| In Vivo Efficacy (Model) | Tumor growth inhibition in Karpas-422 xenograft mice (200 & 300 mg/kg, BID) [3] [4] | Approved for human use in epithelioid sarcoma & follicular lymphoma [2] |
| Research/Clinical Status | Research compound [3] [6] [1] | First-in-class, FDA-approved drug [2] [7] |
Supporting experimental data reveals key differences in their characterization.
The following diagram illustrates the core strategic differences stemming from the key property of brain penetration.
This compound represents a valuable chemical probe for foundational EZH2 biology, especially for highly potent, non-brain-penetrant applications [3] [4]. Its clear limitation in CNS penetration provided a defined chemical starting point for programs aiming to develop brain-penetrant EZH2 inhibitors for central nervous system malignancies [5].
Tazemetostat exemplifies a successful path to clinical translation for peripheral cancers. Its development focused on optimizing drug-like properties and demonstrating efficacy in target indications, leading to FDA approval for specific sarcoma and lymphoma types [2].
| Assay Type | Target/Model | Result (IC₅₀ or Kᵢ) | Source |
|---|---|---|---|
| Biochemical Potency (Kᵢ) | EZH2 (Wild-Type) | 0.7 nM | [1] [2] |
| Biochemical Potency (Kᵢ) | EZH2 (Y641N Mutant) | 3.0 nM | [1] [2] |
| Cellular Potency (IC₅₀) | H3K27me3 in Karpas-422 cells | 15 nM | [1] [3] |
| Cellular Potency (IC₅₀) | Proliferation of Karpas-422 cells | 25 nM | [3] [2] |
Here are the detailed methodologies for key experiments conducted on this compound, which you can use as a reference for your own work.
A key challenge in developing EZH2 inhibitors is the difference between biochemical and cellular potency. Research into related compounds provides a strategic insight into this issue.
The following diagrams illustrate how this compound functions and a generalized workflow for its experimental evaluation.
This compound is a potent and selective EZH2 inhibitor with strong biochemical binding affinity (Kᵢ = 0.7 nM) and effective cellular activity, though with an expected drop in potency (e.g., 15 nM for H3K27me3 reduction) [1] [2]. A key consideration for your research is that optimizing cellular potency often requires strategic chemical modifications to improve cell permeability and evade efflux transporters [4].